molecular formula C7H8ClNO B1603350 2-(Chloromethyl)-6-methoxypyridine CAS No. 405103-68-6

2-(Chloromethyl)-6-methoxypyridine

Cat. No. B1603350
CAS RN: 405103-68-6
M. Wt: 157.6 g/mol
InChI Key: HVGPUQMGDVWEGP-UHFFFAOYSA-N
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Description

“2-(Chloromethyl)-6-methoxypyridine” is likely a pyridine derivative. Pyridines are a class of organic compounds with a six-membered ring containing two double bonds and one nitrogen atom . They are important in numerous bioactive molecules and pharmaceuticals .


Synthesis Analysis

While specific synthesis methods for “2-(Chloromethyl)-6-methoxypyridine” are not available, pyridine derivatives can be synthesized through various methods, including the remodeling of (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of “2-(Chloromethyl)-6-methoxypyridine” would likely involve a pyridine core with a chloromethyl group and a methoxy group attached. The exact positions of these groups can influence the compound’s properties .


Chemical Reactions Analysis

Pyridine derivatives can participate in various chemical reactions. For instance, they can undergo nucleophilic substitutions, which are fundamental transformations in chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Chloromethyl)-6-methoxypyridine” would depend on its exact structure. Factors such as polarity, solubility, and reactivity can be influenced by the presence and position of the chloromethyl and methoxy groups .

Scientific Research Applications

Synthesis of Complex Molecules

“2-(Chloromethyl)-6-methoxypyridine” can be used as a building block in the synthesis of complex molecules. It can react with other compounds to form new bonds, enabling the creation of a wide variety of chemical structures .

Preparation of SEM Ethers

This compound has been used in the preparation of SEM (2-(trimethylsilyl)ethoxy)methyl ethers . SEM ethers are often used as protecting groups in organic synthesis, which can be particularly useful in multi-step synthetic processes .

Phenol Protecting Group

It serves as a phenol protecting group in the synthesis of laterifluorones . Protecting groups are important tools in organic chemistry, allowing chemists to temporarily modify functional groups to prevent unwanted reactions from occurring .

Preparation of 1H-Imidazole Derivatives

“2-(Chloromethyl)-6-methoxypyridine” can react with 1H-imidazole to prepare 1-(2-trimethylsilanyl-ethoxymethyl)-1H-imidazole . This could be useful in the synthesis of pharmaceuticals and other biologically active compounds .

Magnetic Resonance Imaging (MRI) Contrast Agents

This compound has been used in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complex, a Zn2±sensitive magnetic resonance imaging contrast agent . Contrast agents are substances used to enhance the contrast of structures or fluids within the body in medical imaging .

Alkylation of Calixarenes

“2-(Chloromethyl)-6-methoxypyridine” has been used as a reagent in base-catalyzed alkylation of p-tert-butylcalix[6]arene and p-tert-butylcalix[5]arene in DMF . Alkylation can change the properties of calixarenes, leading to potential applications in areas such as sensor design, drug delivery, and environmental remediation .

Mechanism of Action

The mechanism of action would depend on the specific application of “2-(Chloromethyl)-6-methoxypyridine”. For instance, some pyridine derivatives have been studied for their inhibitory effects on certain viruses .

Safety and Hazards

While specific safety data for “2-(Chloromethyl)-6-methoxypyridine” is not available, similar compounds can pose hazards. For example, they may cause skin burns, eye damage, and may be toxic if inhaled .

Future Directions

Research into pyridine derivatives is ongoing, with potential applications in medicinal chemistry and material science . Further studies could explore the properties and potential uses of “2-(Chloromethyl)-6-methoxypyridine”.

properties

IUPAC Name

2-(chloromethyl)-6-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-10-7-4-2-3-6(5-8)9-7/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVGPUQMGDVWEGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50591291
Record name 2-(Chloromethyl)-6-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-6-methoxypyridine

CAS RN

405103-68-6
Record name 2-(Chloromethyl)-6-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(chloromethyl)-6-methoxypyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a mixture of dichloromethane (5 mL) and the (6-methoxy-pyridin-2-yl)-methanol (105 mg, 0.75 mmol) described in Manufacturing Example 99-1-1 was added thionyl chloride (82.4 μL, 1.13 mmol), which was stirred for 30 minutes at room temperature. A saturated sodium hydrogencarbonate aqueous solution was added to this reaction mixture, which was then extracted with dichloromethane. The organic layer was separated, washed with water and saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate, and filtered. The filtrate was concentrated under a reduced pressure to obtain the title compound (105.8 mg, 89%).
Quantity
105 mg
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5 mL
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Yield
89%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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